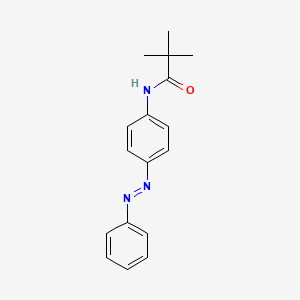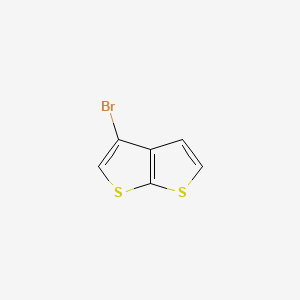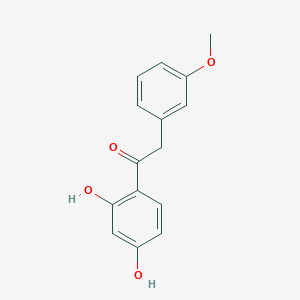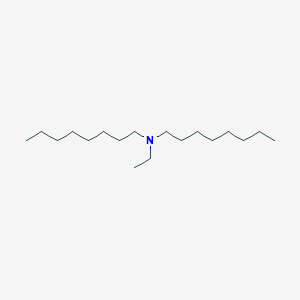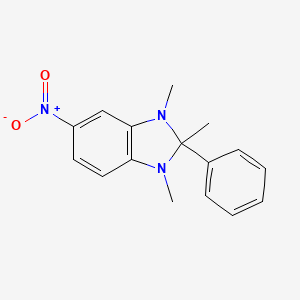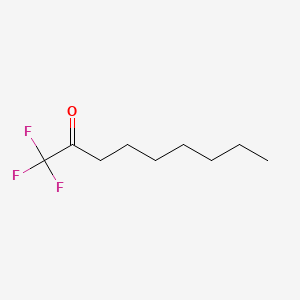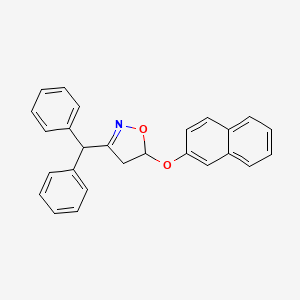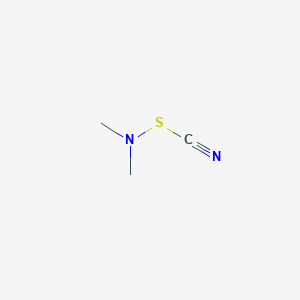
Dimethylazanyl thiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethylazanyl thiocyanate is an organic compound that contains both a dimethylamino group and a thiocyanate group
Métodos De Preparación
Dimethylazanyl thiocyanate can be synthesized through several methods. One common synthetic route involves the reaction of dimethylamine with thiocyanogen. The reaction typically occurs under mild conditions and yields this compound as the primary product. Industrial production methods may involve the use of more scalable processes, such as continuous flow reactors, to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Dimethylazanyl thiocyanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or other reduced products.
Substitution: The thiocyanate group can be substituted with other nucleophiles, such as halides or alkoxides, to form a variety of derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as transition metal complexes. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Dimethylazanyl thiocyanate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing sulfur or nitrogen atoms.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.
Industry: this compound is used in the production of specialty chemicals, including dyes, pigments, and pharmaceuticals.
Mecanismo De Acción
The mechanism by which dimethylazanyl thiocyanate exerts its effects involves interactions with various molecular targets. The thiocyanate group can interact with proteins and enzymes, potentially inhibiting their activity. Additionally, the dimethylamino group can participate in hydrogen bonding and other interactions with biological molecules, affecting their function. The exact pathways involved depend on the specific application and target molecule.
Comparación Con Compuestos Similares
Dimethylazanyl thiocyanate can be compared with other similar compounds, such as:
Methylazanyl thiocyanate: Contains a single methyl group instead of two, leading to different chemical properties and reactivity.
Ethylazanyl thiocyanate: Contains an ethyl group, which affects its solubility and reactivity compared to this compound.
Phenylazanyl thiocyanate: Contains a phenyl group, resulting in different electronic and steric effects.
The uniqueness of this compound lies in its combination of the dimethylamino and thiocyanate groups, which confer specific chemical and biological properties not found in other similar compounds.
Propiedades
Número CAS |
926-68-1 |
|---|---|
Fórmula molecular |
C3H6N2S |
Peso molecular |
102.16 g/mol |
Nombre IUPAC |
dimethylamino thiocyanate |
InChI |
InChI=1S/C3H6N2S/c1-5(2)6-3-4/h1-2H3 |
Clave InChI |
LEZSSELPWDYOHM-UHFFFAOYSA-N |
SMILES canónico |
CN(C)SC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl N-[(4-phenylbutan-2-yl)carbamoyl]-L-phenylalaninate](/img/structure/B14145150.png)
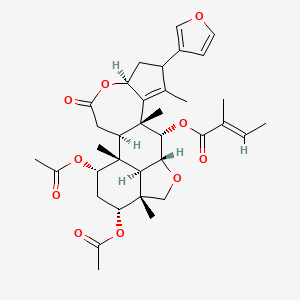
![5-Chloro-2-[(2-chloro-6-fluorophenyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14145156.png)
![N-(8H-indeno[1,2-d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B14145164.png)
